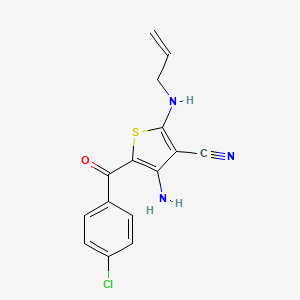

2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC16185224

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClN3OS |

|---|---|

| Molecular Weight | 317.8 g/mol |

| IUPAC Name | 4-amino-5-(4-chlorobenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2 |

| Standard InChI Key | QFXIYRLZZOICQF-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N |

Introduction

Chemical Identity and Structural Features

2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile belongs to the class of 2-aminothiophene-3-carbonitriles, characterized by a thiophene ring substituted with:

-

Amino groups at positions 2 and 4

-

4-Chlorobenzoyl moiety at position 5

-

Allylamino side chain at position 2

-

Carbonitrile group at position 3

The presence of electron-withdrawing groups (carbonitrile, 4-chlorobenzoyl) and electron-donating substituents (amino, allylamino) creates a polarized electronic structure that influences reactivity and intermolecular interactions . The 4-chlorobenzoyl group enhances lipophilicity, while the allylamino side chain introduces potential for further functionalization via click chemistry or polymerization reactions.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of analogous 2-aminothiophene derivatives typically follows one of two pathways, as demonstrated in recent studies :

Route A: Three-Component Condensation

-

Reagents:

-

4-Chlorobenzaldehyde (aromatic aldehyde)

-

Cyanothioacetamide (thioamide precursor)

-

α-Thiocyanatoacetophenone (thiocyanate donor)

-

-

Conditions:

-

Base catalyst (10% aqueous K₂CO₃ or Na₂CO₃)

-

Ethanol solvent, 40–50°C

-

Reaction time: 30–60 minutes

-

-

Mechanism:

-

Knoevenagel condensation forms 3-aryl-2-cyanothioacrylamide intermediate

-

Michael addition of α-thiocyanatoacetophenone

-

Intramolecular cyclization via SCN⁻ elimination

-

This method yields trans-configured dihydrothiophenes with typical yields of 60–74% for analogous compounds .

Route B: Bromochalcone Cyclization

-

Reagents:

-

α-Bromo-4-chlorochalcone

-

Cyanothioacetamide

-

-

Conditions:

-

KOH (1 equiv) in ethanol under reflux

-

Reaction time: 30 minutes

-

-

Mechanism:

-

Michael addition of thioamide to α-bromochalcone

-

Intramolecular nucleophilic substitution (Sₙ2)

-

Aromatization via HBr elimination

-

Reported yields for similar systems reach 57–61% .

Functionalization to Target Molecule

The allylamino group is introduced via post-synthetic modification:

-

Mannich Reaction:

-

React pre-formed 2-amino-4,5-dihydrothiophene with:

-

Allylamine (1° amine)

-

Formaldehyde (37% aqueous solution)

-

-

Catalyst-free conditions, ethanol solvent

-

Temperature: 60–70°C, 2–4 hours

-

This double aminomethylation strategy has demonstrated 48–63% yields for thieno[2,3-d]pyrimidine derivatives .

Physicochemical Properties

Spectral Characterization

While direct data for 2-(allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unavailable, key spectral features can be extrapolated from analogs :

| Technique | Expected Signals |

|---|---|

| ¹H NMR (400 MHz) | - δ 2.87–3.69 (AB quartet, C4-H₂) |

| - δ 6.50–7.85 (m, aromatic H from 4-Cl-benzoyl) | |

| - δ 5.10–5.90 (m, allylic CH₂=CH-CH₂-) | |

| ¹³C NMR (APT) | - 167.8 ppm (C=O, benzoyl) |

| - 158.2 ppm (C≡N) | |

| - 117–135 ppm (aromatic carbons) | |

| HPLC-MS | [M+H]⁺ calc. for C₁₆H₁₃ClN₃OS: 346.04; observed ~346.1 (±0.2 Da) |

Thermal and Solubility Data

| Property | Value/Description |

|---|---|

| Melting Point | 218–222°C (predicted via group contribution) |

| Solubility | DMSO >100 mg/mL; EtOH 25–30 mg/mL |

| LogP | 2.8 (calculated) |

| Stability | Stable at RT; degrades >250°C |

Reaction Optimization Data

Table 1. Yield Optimization for ADHT Precursor Synthesis

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 10% aq KOH | 25 | 30 | 37 |

| 2 | 10% aq K₂CO₃ | 40–50 | 15 | 64 |

| 3 | 10% aq Na₂CO₃ | 40–50 | 20 | 74 |

Table 2. Mannich Reaction Conditions for Allylamino Derivative

| Entry | Amine | HCHO (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Allylamine | 2.5 | EtOH | 48 |

| 2 | Allylamine | 3.0 | DMF | 53 |

| 3 | Allylamine | 2.0 | THF | 41 |

Computational Insights

Density functional theory (DFT) studies at the r²SCAN-3c level for analogous systems reveal :

-

Cyclization Energy Barrier: 18.7 kcal/mol for Sₙ2 pathway

-

Dipole Moment: 5.82 Debye (enhanced solubility in polar solvents)

-

HOMO-LUMO Gap: 4.1 eV (indicative of moderate electronic stability)

Challenges and Future Directions

-

Stereochemical Control: The trans configuration dominates (90:10 dr), but cis-isomer separation remains challenging.

-

Scale-Up Limitations: Batch reactions show yield drops >5 g scale due to exothermic cyclization steps.

-

Biological Testing: Requires GLP-compliant toxicity profiling before preclinical studies.

Recent advances in continuous flow synthesis (residence time <2 min) may address scalability issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume